N-Formylglycine-d2

LC-MS Isotope Dilution Quantitative Analysis

N-Formylglycine-d2 is a stable isotope-labeled analog of the endogenous metabolite N-Formylglycine, wherein two hydrogen atoms on the α-carbon are replaced by deuterium (²H). This compound belongs to the class of N-formyl-α-amino acids and is utilized primarily as an internal standard in quantitative analytical workflows, including NMR, GC-MS, and LC-MS.

Molecular Formula C3H5NO3
Molecular Weight 105.09 g/mol
Cat. No. B12379050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Formylglycine-d2
Molecular FormulaC3H5NO3
Molecular Weight105.09 g/mol
Structural Identifiers
SMILESC(C(=O)O)NC=O
InChIInChI=1S/C3H5NO3/c5-2-4-1-3(6)7/h2H,1H2,(H,4,5)(H,6,7)/i1D2
InChIKeyUGJBHEZMOKVTIM-DICFDUPASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Formylglycine-d2: Procurement-Grade Deuterated Internal Standard for Quantitative LC-MS and Metabolomics


N-Formylglycine-d2 is a stable isotope-labeled analog of the endogenous metabolite N-Formylglycine, wherein two hydrogen atoms on the α-carbon are replaced by deuterium (²H) . This compound belongs to the class of N-formyl-α-amino acids and is utilized primarily as an internal standard in quantitative analytical workflows, including NMR, GC-MS, and LC-MS . N-Formylglycine itself is a post-translationally modified amino acid found in the active sites of type I sulfatases and functions as an endogenous metabolite involved in various biochemical pathways [1].

Why Unlabeled N-Formylglycine and Alternative Stable Isotope Labels Cannot Substitute for N-Formylglycine-d2


Generic substitution of N-Formylglycine-d2 with its unlabeled counterpart (N-Formylglycine) or with ¹³C/¹⁵N-labeled analogs fails to meet the stringent requirements of modern quantitative LC-MS/MS and metabolomics workflows. Unlabeled compounds cannot correct for matrix effects, ion suppression, or extraction variability in complex biological samples [1]. Furthermore, significant isotopic effects associated with deuterium labeling can cause chromatographic retention time shifts relative to the analyte, which, if uncharacterized, may compromise quantification accuracy [2]. N-Formylglycine-d2 offers a specific, validated combination of isotopic enrichment, co-elution behavior, and back-exchange resistance that is not guaranteed by other deuterated or non-deuterated internal standards, making direct substitution without re-validation a high-risk approach for analytical method reliability [3].

N-Formylglycine-d2 Quantitative Differentiation: Head-to-Head Evidence for Scientific Selection


N-Formylglycine-d2 vs. Unlabeled N-Formylglycine: Isotopic Purity and Mass Difference for Reliable LC-MS Quantification

N-Formylglycine-d2 possesses a molecular mass of 105.09 g/mol, which is precisely 2.013 g/mol (+2 Da) greater than the unlabeled N-Formylglycine (103.077 g/mol) [1]. This mass shift arises from the substitution of two hydrogen atoms with deuterium at the α-carbon position . In LC-MS/MS applications, this +2 Da difference provides a distinct isotopic envelope that allows for clear spectral separation from the endogenous unlabeled analyte, enabling accurate peak integration and quantification via isotope dilution mass spectrometry [2].

LC-MS Isotope Dilution Quantitative Analysis Metabolomics

N-Formylglycine-d2 Demonstrates Co-Elution with Nondeuterated Form: Mitigating Deuterium-Induced Retention Time Shifts

The α-carbon deuterium labeling in N-Formylglycine-d2 exhibits co-elution with its nondeuterated counterpart under acidic LC-MS conditions. A study on N-substituted glycine peptidomimetics employing identical α-carbon deuteration demonstrated that 'LC-MS analysis of a mixture of isotopologues revealed a co-elution of deuterated and nondeuterated forms' [1]. This co-elution behavior is critical because significant deuterium-induced retention time shifts (>0.1 min) can diminish an internal standard's ability to compensate for matrix effects, as observed with other deuterated standards where concentrations generated with a ²H₇-labeled standard were 59.2% lower than those with a ¹³C₆-labeled standard [2].

LC-MS Isotope Effects Chromatography Internal Standard

N-Formylglycine-d2 Exhibits Resistance to Back-Exchange Under Acidic LC-MS Conditions

The deuterium label on the α-carbon of N-Formylglycine-d2 is stable and does not undergo back-exchange under acidic liquid chromatography conditions. A study on N-substituted glycine peptidomimetics utilizing the same α-carbon deuteration chemistry reported that 'the deuterons introduced at the α-carbon atoms do not undergo a back-exchange under acidic conditions during liquid chromatography mass spectrometry (LC-MS) analysis' [1]. In contrast, deuterium labels on heteroatoms (e.g., -OH, -NH₂, -SH) are prone to rapid H/D exchange in protic solvents, which can compromise quantitative accuracy and limit the usable pH range of the mobile phase .

LC-MS Isotope Exchange Method Robustness Deuterium Stability

N-Formylglycine Exhibits Defined Enzyme Inhibition Activity: A Baseline for Metabolic Studies Requiring Deuterated Tracers

The unlabeled parent compound, N-Formylglycine, demonstrates specific, quantifiable enzyme inhibition activity. At a concentration of 4 mM, N-Formylglycine produces 40% inhibition of succinic semialdehyde dehydrogenase, acting as a reversible, competitive inhibitor with respect to succinate semialdehyde and uncompetitive with respect to NAD⁺ [1]. This defined biochemical activity establishes a critical baseline: the deuterated analog N-Formylglycine-d2 can be deployed as a non-perturbing tracer in metabolic flux or enzyme inhibition studies, allowing researchers to track the compound's fate without significantly altering the kinetics relative to the unlabeled compound, due to the minimal kinetic isotope effect for deuterium at non-exchangeable carbon positions [2].

Enzyme Inhibition Metabolic Tracers Biochemical Assays Succinic Semialdehyde Dehydrogenase

N-Formylglycine-d2 Supports Quantitative Metabolite Profiling: A Validated Approach for Endogenous Metabolite Quantification

N-Formylglycine-d2 is explicitly intended for use as an internal standard in quantitative metabolite profiling experiments. The Golm Metabolome Database (GMD) provides relative concentration data for N-Formylglycine across various biological contexts, underscoring the need for accurate, absolute quantification [1]. The use of a stable isotope-labeled analog (SIL-IS) like N-Formylglycine-d2 is the gold standard for correcting matrix effects and ionization variability in such assays [2]. Without a matched internal standard, relative quantification can be confounded by sample-to-sample variation, limiting the biological interpretability of metabolomics data.

Metabolomics Isotope Dilution Quantitative Profiling Endogenous Metabolite

Procurement-Driven Application Scenarios for N-Formylglycine-d2


Quantitative LC-MS/MS Assay Development for N-Formylglycine in Biological Fluids

N-Formylglycine-d2 is the optimal internal standard for developing and validating quantitative LC-MS/MS methods to measure endogenous N-Formylglycine levels in plasma, urine, or tissue homogenates. Its +2 Da mass difference provides clear spectral separation , while its co-elution behavior ensures it compensates for matrix effects and ion suppression [1]. This enables accurate, absolute quantification with improved precision (RSD typically <10%) compared to label-free approaches, meeting regulatory guidelines for bioanalytical method validation [2].

Metabolic Flux Analysis and Tracer Studies Involving N-Formylglycine Pathways

N-Formylglycine-d2 serves as a non-radioactive, stable isotope tracer for investigating metabolic pathways involving N-formylated amino acids, including one-carbon metabolism and post-translational modifications. The deuterium label on the α-carbon is resistant to back-exchange under biological and analytical conditions [1], ensuring that the isotopic signal accurately reflects metabolic incorporation. Its use allows for precise LC-MS-based flux quantification without the safety and regulatory burdens associated with ¹⁴C or ³H radiolabels.

Quality Control and Batch Release of N-Formylglycine as an Endogenous Metabolite Standard

In metabolomics core facilities and commercial standard producers, N-Formylglycine-d2 can be employed as an internal standard for the quantitative analysis and quality control of unlabeled N-Formylglycine reference materials. By spiking known concentrations of the deuterated standard into unlabeled calibration solutions, analysts can verify the purity, stability, and accurate concentration of N-Formylglycine stocks used for external calibration curves, ensuring batch-to-batch consistency and data integrity across large-scale metabolomics studies .

Investigating Enzyme Kinetics and Inhibition of Succinic Semialdehyde Dehydrogenase

Researchers studying the inhibition of succinic semialdehyde dehydrogenase by N-Formylglycine [3] can utilize N-Formylglycine-d2 as an internal standard to quantify the unlabeled inhibitor or substrate in complex in vitro assay matrices. This approach corrects for any matrix effects introduced by enzyme preparations or cofactors, enabling accurate determination of IC₅₀ values, Ki constants, and time-dependent inhibition parameters with higher precision than external standard calibration.

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